molecular formula C7H17NOSi B079675 4-(Trimethylsilyl)morpholine CAS No. 13368-42-8

4-(Trimethylsilyl)morpholine

Cat. No. B079675
CAS RN: 13368-42-8
M. Wt: 159.3 g/mol
InChI Key: JJOWIQMPCCUIGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Trimethylsilyl)morpholine has been explored in several studies. Notably, it has been characterized as a multifunctional electrolyte additive in lithium-ion batteries, demonstrating its capacity to prevent the hydrolysis of LiPF6 in carbonate electrolytes and inhibit oxidative decomposition on the cathode surface (Yang et al., 2020). Additionally, it has been synthesized and applied as a precursor for plasma-enhanced chemical vapor deposition of films, with its temperature-dependent saturated vapor pressure and thermodynamic characteristics of evaporation being determined (Rakhlin et al., 2017).

Molecular Structure Analysis

While direct analyses of the molecular structure of 4-(Trimethylsilyl)morpholine in the selected papers are limited, the studies highlight its functional role and the potential for structural investigation through techniques like NMR and mass spectrometry to understand its behavior in synthesis and application contexts.

Chemical Reactions and Properties

The chemical reactions and properties of 4-(Trimethylsilyl)morpholine are highlighted by its role in preventing hydrolysis and inhibiting oxidative decomposition in battery electrolytes. These properties suggest a robust chemical stability and reactivity under specific conditions, which are crucial for its effectiveness in these applications (Yang et al., 2020).

Physical Properties Analysis

The study by Rakhlin et al. (2017) provides insights into the physical properties of 4-(Trimethylsilyl)morpholine, such as its saturated vapor pressure and the thermodynamics of its evaporation. These properties are essential for its application in film deposition processes, indicating its volatility and stability under different temperature conditions (Rakhlin et al., 2017).

Chemical Properties Analysis

The chemical stability of 4-(Trimethylsilyl)morpholine, especially in the context of lithium-ion batteries, where it inhibits hydrolysis and oxidative decomposition, highlights its significant chemical properties. These properties are foundational to its application as an electrolyte additive, where its reactivity plays a pivotal role in enhancing battery performance and longevity (Yang et al., 2020).

Scientific Research Applications

  • Electrolyte Additive in High Voltage Lithium Ion Batteries : 4-(Trimethylsilyl)morpholine (TMSML) has been characterized as a multifunctional electrolyte additive in lithium-ion batteries. It prevents the hydrolysis of LiPF6 caused by traces of water in a carbonate electrolyte and inhibits oxidative decomposition of the electrolyte on the cathode. It also impedes the formation of insulating deposits on the cathode surface, decreases transition metal loss from the cathode in aged cells, and improves discharge capacity retention while decreasing cell resistance during aging (Yang et al., 2020).

  • Behavior in Reactions with Isocyanates : The behavior of morpholine and its trimethylsilyl derivative in reactions with trimethylsilyl isocyanate was studied. The study found the formation of mixtures of tautomeric forms of silicon-containing urea (Belova et al., 2022).

  • Precursor for Plasma-Enhanced Chemical Vapor Deposition : 4-(Trimethylsilyl)morpholine (TMSM) can be used as a precursor for plasma-enhanced chemical vapor deposition of films. The study determined the temperature dependence of its saturated vapor pressure and calculated thermodynamic characteristics of its evaporation (Rakhlin et al., 2017).

  • In Organic Chemistry Reactions : Research has shown that 4-(Trimethylsilyl)morpholine can be involved in various organic chemistry reactions, such as the formation of morpholinium dimorpholinidodi­thio­phosphate as a by-product due to traces of water (Ziemer & Rabis, 2000).

  • Study of Heterocyclic α-Aminomethylsilanes : The reaction of 4-(silylmethyl)morpholine with alcohols was explored. It leads to the formation of dialkoxy- and trialkoxyaminomethylsilyl derivatives. The study also observed trimethoxyaminomethylsilane formation as the main product and two byproducts (Pypowski & Mojzych, 2021).

Safety And Hazards

4-(Trimethylsilyl)morpholine is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage . The safety data sheet recommends not to breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

trimethyl(morpholin-4-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NOSi/c1-10(2,3)8-4-6-9-7-5-8/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOWIQMPCCUIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339899
Record name 4-(Trimethylsilyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trimethylsilyl)morpholine

CAS RN

13368-42-8
Record name 4-(Trimethylsilyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13368-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trimethylsilyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Trimethylsilyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
J Yang, I Shkrob, K Liu, J Connell… - Journal of the …, 2020 - iopscience.iop.org
In this study we characterize 4-(trimethylsilyl) morpholine (TMSML) as a multifunctional electrolyte additive in Li 1.03 (Ni 0.5 Mn 0.3 Co 0.2) 0.97 O 2 (NMC532)//Graphite cells operating …
Number of citations: 15 iopscience.iop.org
VI Rakhlin, IP Tsyrendorzhieva, SV Sysoev… - Russian Chemical …, 2017 - Springer
4-(Trimethylsilyl)morpholine (TMSM) was synthesized and shown to be applicable as a precursor for plasma-enhanced chemical vapor deposition of films. The temperature depen …
Number of citations: 3 link.springer.com
LO Belova, NA Golub, MV Pletneva… - Fine Chemical …, 2022 - finechem-mirea.ru
Objectives. To study the patterns of behavior of morpholine and its trimethylsilyl derivative in reactions with trimethylsilyl isocyanate. Methods. The study employed infrared and nuclear …
Number of citations: 2 www.finechem-mirea.ru
SN Goodman, EN Jacobsen - Angewandte Chemie, 2002 - Wiley Online Library
As a consequence of the recently developed hydrolytic kinetic resolution (HKR) reaction,[1] a wide variety of terminal epoxides are now readily accessible in enantiopure form. The …
Number of citations: 60 onlinelibrary.wiley.com
LO Belova, NA Golub, PA Storozhenko… - Russian Journal of …, 2021 - Springer
The behavior of organic and organosilicon nitrogen-containing compounds such as N-(trimethylsilyl)N-(2-{2-[(trimethylsilyl)oxy]ethoxy]}ethyl)amine and 4-(trimethylsilyl)morpholine in …
Number of citations: 2 link.springer.com
BT Sargent, EJ Alexanian - Angewandte Chemie, 2019 - Wiley Online Library
Metal‐catalyzed aminocarbonylation is a standard approach for installing amide functionality in chemical synthesis. Despite broad application of this transformation using aryl or vinyl …
Number of citations: 24 onlinelibrary.wiley.com
B Ziemer, A Rabis - Acta Crystallographica Section C: Crystal …, 2000 - scripts.iucr.org
It was planned to sythesize morpholinedithiomonometaphosphoryl morpholinide by reaction of pyridinedithiomonometaphosphoryl chloride with 4-(trimethylsilyl)morpholine. But due to …
Number of citations: 3 scripts.iucr.org
JAR Schmidt, V Mahadevan, YDYL Getzler… - Organic …, 2004 - ACS Publications
Catalytic carbonylation of epoxides to β-lactones was effected by a highly active and selective bimetallic catalyst comprised of a chromium(III) porphyrin cation and a cobalt tetracarbonyl …
Number of citations: 97 pubs.acs.org
S Nešpůrek, G Wang, S Böhm… - Macromolecular …, 2004 - Wiley Online Library
The charge carrier transport in poly[methyl(phenyl)silylene] (PMPSi) proceeds predominantly along the σ‐delocalized Si backbone with participation of interchain hopping and polaron …
Number of citations: 1 onlinelibrary.wiley.com
MA Boichenko, IA Andreev… - The Journal of …, 2019 - ACS Publications
Ring Opening of Donor–Acceptor Cyclopropanes with Cyanide Ion and Its Surrogates | The Journal of Organic Chemistry ACS ACS Publications C&EN CAS Find my institution Blank …
Number of citations: 30 pubs.acs.org

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